Cas no 28984-85-2 (1,1'-Biphenyl, nitro-)

1,1'-Biphenyl, nitro- structure
1,1'-Biphenyl, nitro- structure
Product Name:1,1'-Biphenyl, nitro-
CAS No:28984-85-2
MF:C12H9NO2
MW:199.205363035202
CID:257817
PubChem ID:7114
Update Time:2025-04-19

1,1'-Biphenyl, nitro- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, nitro-
    • 1-(biphenyl-4-yl)ethanone
    • Nitrobiphenyl
    • 4-Phenyl-nitrobenzene
    • 1-nitro-4-phenyl-benzene
    • 1-Nitro-4-phenylbenzene
    • Z57127477
    • EN300-18005
    • AI3-00635
    • EINECS 202-204-7
    • CS-B0269
    • MFCD00007342
    • NITRO-1,1'-BIPHENYL, 4-
    • Ba 2794
    • QM80NUW6WZ
    • DB12300
    • 4-Nitrobiphenyl 10 microg/mL in Cyclohexane
    • C19473
    • 4-Nitro-biphenyl
    • NSC-1324
    • WLN: WNR DR
    • 4-Nitrodiphenyl
    • 4-NITROBIPHENYL [IARC]
    • 1,1'-Biphenyl, 4-nitro-
    • InChI=1/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
    • 4-Phenylnitrobenzene
    • FT-0672778
    • CCRIS 443
    • Q20966444
    • 4-(4-Nitrophenyl)benzene
    • p-Nitrodiphenyl
    • AKOS000121470
    • AC-18837
    • DTXSID9041522
    • NSC 1324
    • 28984-85-2
    • 4-nitro-1
    • 4-Nitro-1,1'-biphenyl
    • CHEMBL352531
    • PNB
    • P-NITROBIPHENYL [HSDB]
    • P-NITROBIPHENYL
    • 4-Nitro-1,1'-biphenyl #
    • BAJQRLZAPXASRD-UHFFFAOYSA-
    • 92-93-3
    • NS00021392
    • p-Phenylnitrobenzene
    • SCHEMBL167524
    • NSC1324
    • CHEBI:82504
    • FT-0631459
    • 4-Nitrobiphenyl
    • 4-nitrolbiphenyl
    • p-Phenyl-nitrobenzene
    • GS-3776
    • UNII-QM80NUW6WZ
    • P-NITROBIPHENYL [MI]
    • HSDB 2632
    • Biphenyl, 4-nitro-
    • J-002964
    • Inchi: 1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
    • InChI Key: BAJQRLZAPXASRD-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 199.063329
  • Monoisotopic Mass: 199.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Density: 1.053
  • Melting Point: 114 DEG C
  • Boiling Point: 326°Cat760mmHg
  • Flash Point: 139.9°C
  • Refractive Index: 1.567
  • Solubility: Insoluble
  • LogP: 3.77

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